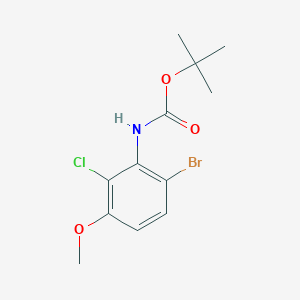![molecular formula C8H4BrNO2 B13053135 6-Bromobenzo[D]isoxazole-3-carbaldehyde](/img/structure/B13053135.png)
6-Bromobenzo[D]isoxazole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromobenzo[D]isoxazole-3-carbaldehyde is a chemical compound with the molecular formula C8H4BrNO2 It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromobenzo[D]isoxazole-3-carbaldehyde typically involves the bromination of 1,3-benzodioxole-5-carboxaldehyde. This reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzodioxole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using appropriate brominating agents and catalysts to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromobenzo[D]isoxazole-3-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Products: Various substituted isoxazole derivatives.
Oxidation Products: 6-Bromobenzo[D]isoxazole-3-carboxylic acid.
Reduction Products: 6-Bromobenzo[D]isoxazole-3-methanol
Aplicaciones Científicas De Investigación
6-Bromobenzo[D]isoxazole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 6-Bromobenzo[D]isoxazole-3-carbaldehyde is primarily related to its ability to interact with biological molecules through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The bromine atom and isoxazole ring contribute to the compound’s overall reactivity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: Similar structure but with a dioxole ring instead of an isoxazole ring.
5-Bromo-2,3-dimethoxybenzaldehyde: Contains a bromine atom and aldehyde group but with different substituents on the benzene ring.
4-Bromo-1,2-diaminobenzene: Contains a bromine atom and amino groups instead of an aldehyde group.
Uniqueness
6-Bromobenzo[D]isoxazole-3-carbaldehyde is unique due to the presence of both the bromine atom and the isoxazole ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C8H4BrNO2 |
|---|---|
Peso molecular |
226.03 g/mol |
Nombre IUPAC |
6-bromo-1,2-benzoxazole-3-carbaldehyde |
InChI |
InChI=1S/C8H4BrNO2/c9-5-1-2-6-7(4-11)10-12-8(6)3-5/h1-4H |
Clave InChI |
SZJFHIHJWQBAIW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)ON=C2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















